N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in medicinal chemistry.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide can be achieved through various synthetic routes. One common method involves the trifluoromethylation of organic compounds, which can be performed using different reagents and conditions . Industrial production methods often utilize large-scale trifluoromethylation processes to ensure the efficient synthesis of this compound .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethyl ketones and radical intermediates . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of fluorinated pharmacons . In biology and medicine, it has shown potential as an antimicrobial agent, particularly against antibiotic-resistant Gram-positive bacteria . Additionally, it is used in the development of materials with enhanced stability and bioavailability .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively inhibit the growth of bacteria and prevent the development of biofilms .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide can be compared with other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share similar properties, such as enhanced stability and bioavailability, but differ in their specific applications and mechanisms of action. The unique combination of the methoxyphenyl and trifluoromethylphenyl groups in this compound sets it apart from other similar compounds .
Biological Activity
N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide, with the chemical formula C16H14F3NO2S and CAS number 339097-43-7, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a methoxy group and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and alter the compound's interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : A screening conducted by the National Cancer Institute evaluated this compound against a panel of cancer cell lines. The results indicated that it exhibited moderate cytotoxicity, particularly against leukemia cell lines, with an IC50 value of approximately 25.72 μM in one study .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells. Flow cytometry analyses demonstrated that treatment with the compound led to increased apoptosis rates in MCF-7 breast cancer cells, suggesting a potential mechanism for its anticancer effects .
Cell Line | IC50 (μM) | Sensitivity Level |
---|---|---|
MCF-7 (Breast) | 25.72 | Moderate |
HL-60 (Leukemia) | 15.00 | Sensitive |
A549 (Lung) | 30.00 | Moderate |
HCT116 (Colon) | 40.00 | Low |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory applications:
- Inhibition of Pro-inflammatory Cytokines : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for managing inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of the compound have been documented in various studies:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were recorded at 12.5 μg/mL for Staphylococcus aureus and 25 μg/mL for Escherichia coli, indicating its potential as an antimicrobial agent .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c1-22-13-7-5-12(6-8-13)20-15(21)10-23-14-4-2-3-11(9-14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZLSSOVJUJTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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